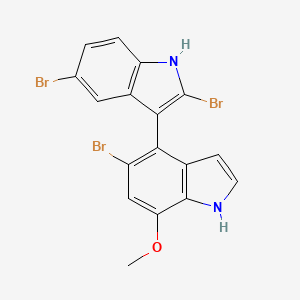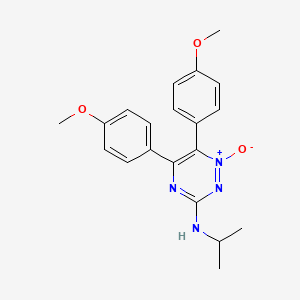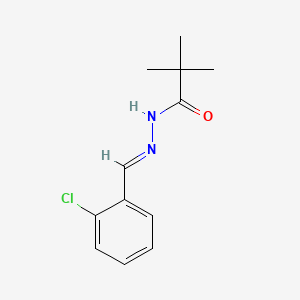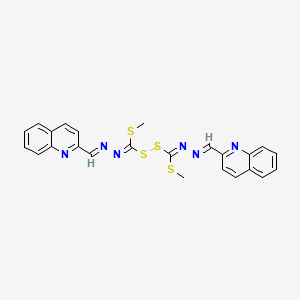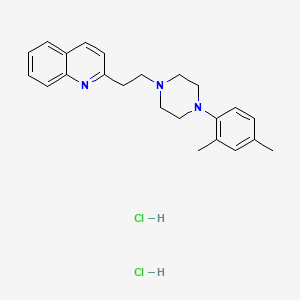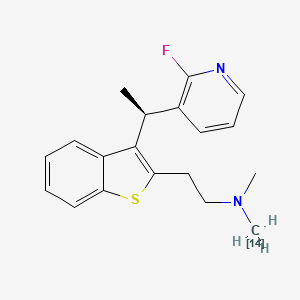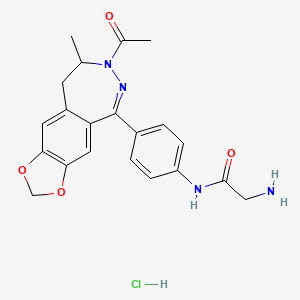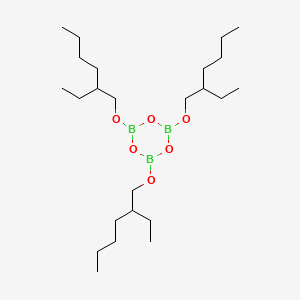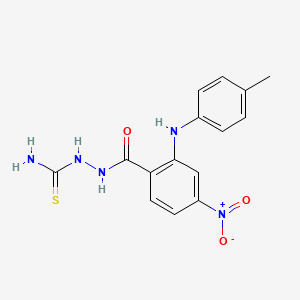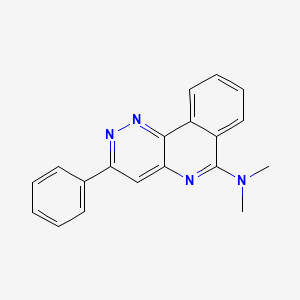
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. This compound features a pyridazine ring fused with an isoquinoline ring, making it a unique structure with potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of a substituted phenylhydrazine with a suitable diketone under acidic conditions can lead to the formation of the desired pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
化学反応の分析
Types of Reactions
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the nitrogen atoms are located.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .
科学的研究の応用
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto group and is known for its broad spectrum of biological activities.
Isoquinoline: A fused ring system similar to the isoquinoline part of the compound.
Uniqueness
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- is unique due to its fused ring structure, which combines the properties of both pyridazine and isoquinoline. This fusion enhances its potential biological activities and makes it a valuable compound for medicinal chemistry research.
特性
CAS番号 |
96825-82-0 |
|---|---|
分子式 |
C19H16N4 |
分子量 |
300.4 g/mol |
IUPAC名 |
N,N-dimethyl-3-phenylpyridazino[4,3-c]isoquinolin-6-amine |
InChI |
InChI=1S/C19H16N4/c1-23(2)19-15-11-7-6-10-14(15)18-17(20-19)12-16(21-22-18)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChIキー |
PCRNSUWZKHSAPE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




